4-(4-Bromophenethyl)morpholine
CAS No.: 736991-39-2
Cat. No.: VC2044633
Molecular Formula: C12H16BrNO
Molecular Weight: 270.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 736991-39-2 |
|---|---|
| Molecular Formula | C12H16BrNO |
| Molecular Weight | 270.17 g/mol |
| IUPAC Name | 4-[2-(4-bromophenyl)ethyl]morpholine |
| Standard InChI | InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 |
| Standard InChI Key | NCUTUFSXCVKNAD-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCC2=CC=C(C=C2)Br |
| Canonical SMILES | C1COCCN1CCC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structure
4-(4-Bromophenethyl)morpholine is a morpholine derivative characterized by its distinct bromine-substituted phenethyl moiety. The compound has specific chemical identifiers and structural properties that distinguish it from related compounds.
Basic Chemical Information
The fundamental chemical information for 4-(4-Bromophenethyl)morpholine is summarized in the following table:
| Parameter | Information |
|---|---|
| Chemical Name | 4-(4-Bromophenethyl)morpholine |
| CAS Number | 736991-39-2 |
| Molecular Formula | C₁₂H₁₆BrNO |
| Molecular Weight | 270.2 g/mol |
| Chemical Family | Morpholine derivatives |
| Product Classification | Protein Degrader Building Blocks |
The compound consists of a morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen atoms) connected to a phenethyl group with a bromine atom at the para position of the phenyl ring. This specific arrangement contributes to its unique chemical behavior and potential applications in research settings .
Structural Features
The structural features of 4-(4-Bromophenethyl)morpholine include:
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A morpholine ring (containing an oxygen and nitrogen atom in a six-membered saturated heterocycle)
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A phenethyl linker (two-carbon chain connecting the morpholine to the phenyl group)
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A para-substituted bromine atom on the phenyl ring
These structural elements contribute to the compound's physicochemical properties and potential interactions with biological systems, making it valuable for specific research applications where such characteristics are desirable .
Physical and Chemical Properties
4-(4-Bromophenethyl)morpholine possesses specific physical and chemical properties that determine its behavior in various experimental conditions and influence its applications in research.
Physical Properties
The physical properties of 4-(4-Bromophenethyl)morpholine are crucial for its handling, storage, and application in research settings:
| Property | Value/Description |
|---|---|
| Physical State | Solid (typically crystalline powder) |
| Appearance | Not specifically documented in sources |
| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol) |
| Storage Conditions | Room temperature, away from moisture, sealed storage |
| Stability | Stable under normal laboratory conditions when properly stored |
Understanding these physical characteristics is essential for researchers working with this compound to ensure proper handling and experimental conditions .
Chemical Reactivity
As a morpholine derivative, 4-(4-Bromophenethyl)morpholine exhibits chemical behaviors typical of tertiary amines and aryl bromides. The morpholine nitrogen atom serves as a basic center, while the bromine atom at the para position of the phenyl ring can participate in various coupling reactions, making this compound potentially valuable in chemical synthesis applications.
The bromine substituent can serve as a reactive site for further functionalization through various synthetic methodologies, including:
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Metal-catalyzed coupling reactions (e.g., Suzuki, Stille, or Negishi couplings)
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Nucleophilic aromatic substitution reactions
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Halogen-metal exchange reactions
These potential reaction pathways make 4-(4-Bromophenethyl)morpholine a versatile building block for the synthesis of more complex structures in pharmaceutical research .
Applications in Research
4-(4-Bromophenethyl)morpholine has specific applications in research, particularly in the field of protein degradation and pharmaceutical development.
Protein Degrader Building Blocks
The compound is classified as a "Protein Degrader Building Block," indicating its potential application in the development of targeted protein degradation (TPD) technologies. TPD is an emerging therapeutic approach that involves the selective elimination of disease-causing proteins through mechanisms such as proteolysis targeting chimeras (PROTACs) or molecular glues .
As a building block in this field, 4-(4-Bromophenethyl)morpholine may serve as a component in the design and synthesis of novel protein degraders, potentially contributing to:
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The development of linker regions in bifunctional molecules
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The optimization of E3 ligase recruiters or target protein binders
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Structure-activity relationship studies in protein degradation research
This application represents a frontier area in drug discovery, highlighting the potential significance of this compound in modern pharmaceutical research .
| Desired Concentration | Amount of Compound Required per Volume |
|---|---|
| 1 mM solution | 0.2702 g per liter |
| 5 mM solution | 1.351 g per liter |
| 10 mM solution | 2.702 g per liter |
For optimal dissolution, appropriate solvents should be selected based on the specific experimental requirements. DMSO is commonly used for preparing stock solutions of this type of compound. Once prepared, stock solutions should be stored appropriately to prevent degradation:
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For -80°C storage: use within 6 months
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For -20°C storage: use within 1 month
To enhance solubility during preparation, heating the sample to 37°C followed by ultrasonic bath treatment may be beneficial .
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